molecular formula C16H17NO5S B2574015 Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate CAS No. 363572-40-1

Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B2574015
CAS No.: 363572-40-1
M. Wt: 335.37
InChI Key: RPRMQNSGOFPCIC-UHFFFAOYSA-N
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Description

Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate: is an organic compound that belongs to the class of glycinates It is characterized by the presence of a methoxyphenyl group, a phenylsulfonyl group, and a glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of methyl glycinate with 3-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced at the sulfonyl group to form sulfinates or sulfides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfinates and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine: The compound is explored for its potential therapeutic applications. It may act as a lead compound in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)alaninate
  • Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)valinate
  • Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)leucinate

Comparison: Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and bioactivity profiles. These differences make it a valuable compound for various applications, as it can offer unique advantages over similar compounds in specific contexts.

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-3-methoxyanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-21-14-8-6-7-13(11-14)17(12-16(18)22-2)23(19,20)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRMQNSGOFPCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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